molecular formula C19H23N5O B5717527 N-[(4-BENZYLPIPERAZINO)(IMINO)METHYL]-N'-PHENYLUREA

N-[(4-BENZYLPIPERAZINO)(IMINO)METHYL]-N'-PHENYLUREA

Cat. No.: B5717527
M. Wt: 337.4 g/mol
InChI Key: NNAOTVWWVVQRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-BENZYLPIPERAZINO)(IMINO)METHYL]-N’-PHENYLUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and an imino group, linked to a phenylurea moiety. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-BENZYLPIPERAZINO)(IMINO)METHYL]-N’-PHENYLUREA typically involves multiple steps, starting with the preparation of the piperazine derivativeThe final step involves the reaction with phenyl isocyanate to form the phenylurea moiety .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-BENZYLPIPERAZINO)(IMINO)METHYL]-N’-PHENYLUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(4-BENZYLPIPERAZINO)(IMINO)METHYL]-N’-PHENYLUREA oxides, while reduction may produce the corresponding amines .

Scientific Research Applications

N-[(4-BENZYLPIPERAZINO)(IMINO)METHYL]-N’-PHENYLUREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-BENZYLPIPERAZINO)(IMINO)METHYL]-N’-PHENYLUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with cellular signaling pathways, influencing cell proliferation and apoptosis .

Comparison with Similar Compounds

N-[(4-BENZYLPIPERAZINO)(IMINO)METHYL]-N’-PHENYLUREA can be compared with other similar compounds, such as:

The uniqueness of N-[(4-BENZYLPIPERAZINO)(IMINO)METHYL]-N’-PHENYLUREA lies in its combination of a piperazine ring with a phenylurea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1E)-1-[amino-(4-benzylpiperazin-1-yl)methylidene]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c20-18(22-19(25)21-17-9-5-2-6-10-17)24-13-11-23(12-14-24)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H3,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAOTVWWVVQRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=NC(=O)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)/C(=N/C(=O)NC3=CC=CC=C3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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